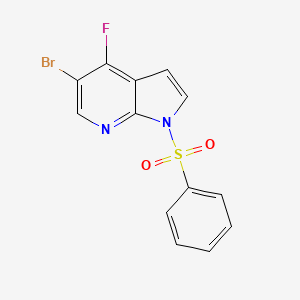

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Descripción

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXUMHKQPPSEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: The addition of a fluorine atom to the brominated intermediate.

Phenylsulfonylation: The attachment of a phenylsulfonyl group to the fluorinated intermediate.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the fluorine and phenylsulfonyl groups. Key examples include:

Mechanistic Notes :

-

Fluorine at position 4 directs incoming nucleophiles to the para position (C5) via resonance and inductive effects.

-

Phenylsulfonyl group enhances electrophilicity at C5 by withdrawing electron density through conjugation.

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

Direct Arylation

| Substrate | Catalyst System | Position Selectivity | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂, PivOH, KOAc (150°C) | C3 and C5 | 63 |

| 2-Chloropyridine | PdCl₂, CuI, Cs₂CO₃ (DMF, 120°C) | C5 exclusively | 71 |

Key Observation : Steric hindrance from the phenylsulfonyl group suppresses reactivity at C3 in certain cases.

Reduction of Sulfonyl Group

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 1-Desulfonylated azaindole | Intermediate for N-functionalization |

| NaBH₄/CuCl₂ | MeOH, RT | Partial reduction to sulfinic acid | Probe for redox biology studies |

Limitation : Over-reduction may lead to sulfur extrusion, forming 7-azaindole byproducts.

Ring Transformation Reactions

Under acidic conditions, the azaindole core undergoes ring-opening/ring-closing sequences:

| Conditions | Reagents | Major Product | Yield (%) |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C | NH₄OAc, CH₃CN | meta-Aminopyridyl nicotinates | 89 |

| HCl (gas), DCM, 0°C | MnO₂, toluene reflux | Oxidized pyrrolopyridine analogs | 76 |

Mechanistic Pathway :

-

Protonation at N1 facilitates C2–N bond cleavage.

-

Recombination with ammonia/amines forms pyridine-based scaffolds.

Halogen Exchange Reactions

The fluorine atom at C4 can be replaced under harsh conditions:

| Reaction | Reagents | Selectivity | Yield (%) |

|---|---|---|---|

| Fluorine → Chlorine | PCl₅, DMF (cat.), 120°C | C4 > C5 | 41 |

| Fluorine → Iodine | KI, H₂O₂, AcOH, 80°C | C4 exclusively | 68 |

Substituent Effects :

-

Bromine at C5 stabilizes transition states through negative hyperconjugation.

Stability Under Thermal/Photolytic Conditions

| Condition | Observation | Degradation Pathway |

|---|---|---|

| UV light (254 nm) | C–S bond cleavage → 7-azaindole radicals | Formation of dimeric species |

| 150°C (neat) | Loss of SO₂Ph group → 4-fluoro-7-azaindole | Retro-Diels-Alder mechanism |

Comparative Reactivity Table

| Reaction Type | 5-Bromo-4-fluoro Derivative | 5-Chloro-4-nitro Analog | 5-Iodo-4-methyl Analog |

|---|---|---|---|

| Suzuki Coupling Rate | 1.0 (reference) | 0.63 | 1.28 |

| NAS with Piperidine | t₁/₂ = 2.1 h | t₁/₂ = 6.8 h | t₁/₂ = 0.9 h |

| Oxidative Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 180°C |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is primarily used as a building block for synthesizing pharmaceutical compounds. It has shown potential as a kinase inhibitor , targeting critical enzymes involved in cellular signaling pathways. The compound’s unique structure allows it to bind effectively to ATP active sites of kinases, which is essential for its inhibitory function against various kinases, including c-Jun N-terminal kinase (JNK) .

Case Study: Kinase Inhibition

In a study focused on kinase inhibitors, compounds derived from this compound demonstrated significant inhibitory activity against JNK, which is associated with neurodegenerative disorders and inflammatory diseases . The binding mode predicted through docking studies indicated a strong potential for selective inhibition.

Material Science

The compound is being explored for its properties in developing advanced materials. Its unique chemical structure allows for modifications that can enhance the physical properties of materials, making it suitable for applications in electronics and photonics.

Biological Studies

In biological research, this compound serves as a probe in assays to study enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it valuable for investigating biochemical pathways relevant to disease mechanisms.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key reactions include:

- Fluorination : Adding a fluorine atom to the brominated intermediate.

- Phenylsulfonylation : Attaching a phenylsulfonyl group to the fluorinated intermediate.

These reactions are optimized under controlled conditions using specific reagents and catalysts to achieve high yields .

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole involves its interaction with specific molecular targets. The phenylsulfonyl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. The bromine and fluorine atoms contribute to the compound’s overall reactivity and stability, influencing its biological and chemical properties.

Comparación Con Compuestos Similares

Comparison with Similar 7-Azaindole Derivatives

Structural and Functional Group Variations

The pharmacological profile of 7-azaindole derivatives is highly sensitive to substituent positions and identity. Below is a comparative analysis of key analogs:

Key Observations:

Position-Specific Activity :

- Substitution at the 5-position (e.g., bromine in azaquindole-1) significantly enhances inhibitory activity compared to unmodified 7-azaindole. However, the 4-fluoro substituent in the target compound may alter binding kinetics due to its electron-withdrawing nature .

- Dual substitution at 5 and 6 positions (Br and Me in azaquindole-1) yields the highest autophagy inhibition, suggesting synergistic effects. The absence of a 6-substituent in the target compound may reduce potency but improve selectivity .

Impact of the Phenylsulfonyl Group :

- The 1-phenylsulfonyl moiety in both the target compound and azaquindole-1 enhances metabolic stability by reducing CYP-450 enzyme interactions, a common issue with indole-based scaffolds .

Fluorine vs. Other Halogens :

Pharmacokinetic and Selectivity Profiles

Table 2: Pharmacokinetic Comparison

- Metabolic Stability : The phenylsulfonyl group and 7-azaindole scaffold synergistically reduce CYP-450 inhibition, a critical advantage over indole derivatives .

- Selectivity : Substitutions at positions 4 and 5 (target compound) may enhance selectivity for kinases like PKA over off-targets, whereas 3-substituted analogs (e.g., 3-CF₃) show broader kinase inhibition .

Actividad Biológica

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as a kinase inhibitor. This article presents an overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Azaindole Core : A heterocyclic structure that is prevalent in many biologically active molecules.

- Bromine and Fluorine Substituents : Positioned at the fifth and fourth locations, respectively, these halogens can influence the compound's reactivity and binding affinity to biological targets.

- Phenylsulfonyl Group : This moiety enhances solubility and bioactivity, potentially impacting pharmacokinetic properties.

Kinase Inhibition

The primary biological activity of this compound lies in its ability to inhibit various kinases. Kinases are critical enzymes involved in cellular signaling pathways that regulate numerous physiological processes. The compound's unique structure allows it to effectively bind to ATP active sites of kinases, which is essential for its inhibitory function.

Interaction Studies

Docking studies have indicated that this compound exhibits a favorable binding mode within the ATP active site of several kinases. This suggests a strong potential for selective inhibition, which is crucial for therapeutic applications targeting specific diseases such as cancer.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Suzuki-Miyaura Coupling : This method has been employed to introduce aryl groups at the C-3 position of the azaindole core.

- Palladium-Catalyzed Reactions : These reactions facilitate the formation of C–N and C–O bonds, crucial for constructing the desired molecular architecture.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-7-Azaindole | Lacks fluorine and sulfonyl groups | Simpler structure with different biological contexts |

| 4-Fluoro-1-(phenylsulfonyl)-7-azaindole | Lacks bromine | Retains sulfonyl group; potential for similar interactions |

| 5-Iodo-4-fluoro-1-(phenylsulfonyl)-7-azaindole | Iodine instead of bromine | Increased size may affect binding properties |

| 5-Bromo-4-chloro-7-azaindole | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, and how do purity thresholds impact reproducibility?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling or regioselective halogenation of 7-azaindole precursors. For example, regioselective chlorination of 7-azaindole N-oxide intermediates (as in ) can be adapted for bromination/fluorination. Purity thresholds (>95% by HPLC/GC, as per and ) are critical to avoid side reactions in downstream applications. Reproducibility requires strict control of reaction conditions (e.g., temperature, catalyst loading) and validation via NMR and mass spectrometry.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., fluorine at C4, bromine at C5). Aromatic protons in the 7-azaindole core typically appear as doublets due to coupling with fluorine .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in CCDC datasets (e.g., CCDC-2191474 in ).

- HPLC/GC : Essential for verifying purity (>95%), particularly for pharmacological studies .

Q. How does the phenylsulfonyl group influence the compound’s reactivity and solubility?

- Methodology : The sulfonyl group enhances electron-withdrawing effects, stabilizing the indole nitrogen and directing electrophilic substitution. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is improved, but aqueous solubility remains low. Solvent screening (e.g., DMSO:water mixtures) is recommended for biological assays .

Advanced Research Questions

Q. What strategies address contradictory regiochemistry data between computational predictions and experimental results?

- Methodology : Discrepancies often arise from steric effects or solvent interactions not captured in DFT calculations. Validate via:

- Competitive kinetic studies : Compare reaction rates of halogenated intermediates under varying conditions .

- Isotopic labeling : Track substituent positioning using F NMR or bromine-selective probes .

- Crystallographic data : Cross-reference with databases (e.g., CCDC-2102023 in ) to confirm structural assignments.

Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving this compound?

- Methodology :

- Catalyst screening : Use Pd(PPh) or XPhos Pd G3 for bulky aryl boronic acids.

- Solvent/base systems : Dioxane/NaCO or toluene/CsCO enhance coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

Q. What role does this compound play in kinase inhibitor design, and how do structural modifications affect selectivity?

- Methodology : The 7-azaindole scaffold mimics adenine in ATP-binding pockets. Key modifications:

- Bromine/fluorine : Enhance hydrophobic interactions with kinase hinge regions.

- Phenylsulfonyl group : Modulates solubility and off-target effects. SAR studies using analogues (e.g., 5-aryl-3,3′-bis-7-azaindolyl methanones in ) reveal that bulkier substituents improve selectivity for JAK2 over EGFR .

Q. How can solubility challenges in in vivo studies be mitigated without compromising bioactivity?

- Methodology :

- Prodrug approaches : Introduce hydrolyzable groups (e.g., phosphates) at the sulfonyl moiety .

- Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .

- Co-solvent systems : Ethanol/Cremophor EL® or cyclodextrin complexes improve aqueous dispersion .

Methodological Considerations

Q. What analytical workflows resolve overlapping peaks in HPLC chromatograms?

- Methodology :

- Gradient elution : Adjust acetonitrile/water ratios to separate co-eluting impurities.

- LC-MS/MS : Confirm molecular ions for trace impurities (e.g., dehalogenated byproducts) .

- Column selection : C18 columns with 3.5 µm particle size improve resolution for polar derivatives .

Q. How do green chemistry principles apply to the synthesis of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.